N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazin core substituted with a 2,4-dimethoxyphenyl group and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential use in medicinal chemistry, given the biological activities observed for some triazine and pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d][1,2,3]triazin Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a hydrazine derivative can react with a triazine precursor in the presence of a suitable catalyst.
Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl and phenyl groups can be achieved through substitution reactions. These reactions often require the use of reagents such as halogenated aromatic compounds and strong bases or acids to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated aromatic compounds with strong bases (e.g., sodium hydroxide) or acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d][1,2,3]triazin Derivatives: These compounds share the same core structure but differ in their substituents.
Triazine Derivatives: Compounds with a triazine core but different substituents.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Uniqueness
N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,4-dimethoxyphenyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-25-13-8-9-15(16(10-13)26-2)20-17-14-11-19-24(18(14)22-23-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICMVLQSGWNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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